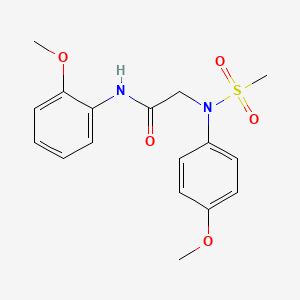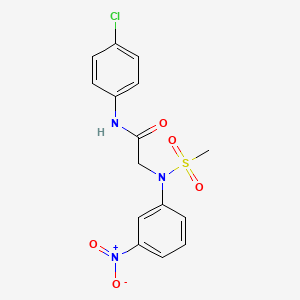![molecular formula C21H19N3O6S B3529129 2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(3-nitrophenyl)acetamide](/img/structure/B3529129.png)
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(3-nitrophenyl)acetamide
Descripción general
Descripción
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(3-nitrophenyl)acetamide is a complex organic compound that features both sulfonamide and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(3-nitrophenyl)acetamide typically involves multiple steps. One common route includes the reaction of 2-methoxyaniline with benzenesulfonyl chloride to form N-(benzenesulfonyl)-2-methoxyaniline. This intermediate is then reacted with 3-nitrophenylacetyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.
Substitution: Reagents like sodium hydroxide and various alkyl halides can be used for substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(3-nitrophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(3-nitrophenyl)acetamide exerts its effects involves the inhibition of carbonic anhydrase IX. This enzyme is overexpressed in many solid tumors and is involved in regulating pH within cancer cells. By inhibiting this enzyme, the compound can disrupt the tumor’s metabolic processes, leading to reduced cell proliferation and increased apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- N-(benzenesulfonyl)acetamide
- 2-[benzenesulfonyl-(4-nitrophenyl)amino]-N-(2,4-dimethylpentan-3-yl)acetamide
Uniqueness
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(3-nitrophenyl)acetamide is unique due to its combination of sulfonamide and nitro functional groups, which confer specific chemical reactivity and biological activity. This makes it distinct from other similar compounds that may lack one of these functional groups or have different substituents .
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6S/c1-30-20-13-6-5-12-19(20)23(31(28,29)18-10-3-2-4-11-18)15-21(25)22-16-8-7-9-17(14-16)24(26)27/h2-14H,15H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOBZFSQIJPTFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dimethylphenyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B3529063.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B3529070.png)
![2-(N-methylsulfonyl-3-nitroanilino)-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide](/img/structure/B3529071.png)

![3,6-dichloro-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)-1-benzothiophene-2-carboxamide](/img/structure/B3529093.png)
![Ethyl 5-[(5-nitrofuran-2-carbonyl)amino]-1-phenylpyrazole-4-carboxylate](/img/structure/B3529101.png)
![METHYL 4-(2-{[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)BENZOATE](/img/structure/B3529107.png)
![N-cyclohexyl-2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B3529108.png)

![N-{[5-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-chlorobenzamide](/img/structure/B3529136.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B3529143.png)

